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molecular formula C13H14O B071476 4-(3,3-Dimethyl-1-butynyl)-benzaldehyde CAS No. 173592-71-7

4-(3,3-Dimethyl-1-butynyl)-benzaldehyde

Cat. No. B071476
M. Wt: 186.25 g/mol
InChI Key: CXWJEINBKJSZPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05464865

Procedure details

A mixture of 4-bromobenzaldehyde (3.7 g), triphenylphosphine (0.32 g), palladium(II) acetate (135 mg), and 3,3-dimethyl-1-butyne (4 ml) in triethylamine (20 ml) is thoroughly purged with nitrogen, then heated to 100° in a sealed tube under nitrogen for 2 hr. The mixture is cooled, and the precipitated triethylamine hydrobromide is removed by filtration. The filtrate is concentrated, and the residue dissolved in 3:1 dichloromethane-hexane and filtered through a 2-cm pad of silica gel. The filtrate is concentrated and vacuum-distilled to provide 4-(3,3-dimethyl-1-butynyl)benzaldehyde as a pale yellow solid (3.25 g, 86%).
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
0.32 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
135 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH3:29][C:30]([CH3:34])([CH3:33])[C:31]#[CH:32]>C(N(CC)CC)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:29][C:30]([CH3:34])([CH3:33])[C:31]#[C:32][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
BrC1=CC=C(C=O)C=C1
Name
Quantity
0.32 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
4 mL
Type
reactant
Smiles
CC(C#C)(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)N(CC)CC
Name
Quantity
135 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is thoroughly purged with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
heated to 100° in a sealed tube under nitrogen for 2 hr
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
CUSTOM
Type
CUSTOM
Details
the precipitated triethylamine hydrobromide is removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in 3:1 dichloromethane-hexane
FILTRATION
Type
FILTRATION
Details
filtered through a 2-cm pad of silica gel
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated
DISTILLATION
Type
DISTILLATION
Details
vacuum-distilled

Outcomes

Product
Name
Type
product
Smiles
CC(C#CC1=CC=C(C=O)C=C1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.25 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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